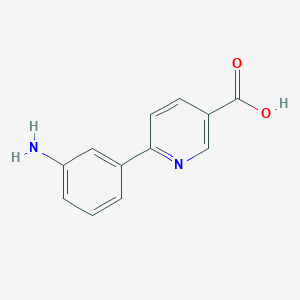

6-(3-Aminophenyl)nicotinic acid

Übersicht

Beschreibung

6-(3-Aminophenyl)nicotinic acid is a chemical compound . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .

Synthesis Analysis

The synthesis of 6-(3-Aminophenyl)nicotinic acid or similar compounds involves complex chemical reactions . For instance, a study mentioned the synthesis of SHAPE reagents, where 6-aminopyridine-3-carboxylic acid was used . Another study discussed the synthesis of nicotinamide derivatives .Molecular Structure Analysis

The molecular structure of compounds similar to 6-(3-Aminophenyl)nicotinic acid has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Boronic acids, which can be related to aminophenyl compounds, have been used in various sensing applications . A study discussed the interactions of dopamine hydrochloride with nicotinic acid in aqueous solution . Another study mentioned a direct reaction of 3-methylpyridine to nicotinic acid using nitric acid as an oxidant .Physical And Chemical Properties Analysis

Nicotinic acid is a colorless, water-soluble solid . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . The physical and chemical properties of 6-(3-Aminophenyl)nicotinic acid are expected to be similar .Wissenschaftliche Forschungsanwendungen

Lipid Regulation

Nicotinic acid and its derivatives, including “6-(3-Aminophenyl)nicotinic acid”, have been shown to have potent lipid-modifying effects. They can help attenuate the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Cardiovascular Disease Prevention

Due to their lipid-regulating properties, nicotinic acid derivatives can be used to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

Anti-inflammatory and Analgesic Applications

Some derivatives of nicotinic acid, such as 2-substituted aryl derivatives, have shown anti-inflammatory and analgesic efficacy . This suggests potential applications of “6-(3-Aminophenyl)nicotinic acid” in pain management and inflammation reduction.

4. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

Potential Alzheimer’s Disease Treatment

Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease . This suggests that “6-(3-Aminophenyl)nicotinic acid” could potentially be used in the treatment of Alzheimer’s disease.

Vitamin Deficiency Treatment

Nicotinic acid is one of the most important vitamins, which is involved in many vital processes within the bodies of living organisms. Its deficiency leads to many diseases, the most famous of which is pellagra . Therefore, “6-(3-Aminophenyl)nicotinic acid” could potentially be used to treat vitamin deficiencies.

Wirkmechanismus

Target of Action

6-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are likely to be similar to those of its parent compound, nicotinic acid. Nicotinic acid primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in the transmission of signals in the nervous system .

Mode of Action

The mode of action of 6-(3-Aminophenyl)nicotinic acid is likely to involve interaction with its targets, the nAChRs. Nicotine, a stimulant drug, acts as an agonist at these receptors . It is plausible that 6-(3-Aminophenyl)nicotinic acid, being a derivative of nicotinic acid, may interact with these receptors in a similar manner. This interaction could result in changes in the transmission of signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by 6-(3-Aminophenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . It is also involved in the regulation of lipid levels in the body . Therefore, 6-(3-Aminophenyl)nicotinic acid could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that nicotine, a related compound, can permeate into the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . This suggests that 6-(3-Aminophenyl)nicotinic acid may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Nicotinic acid has been shown to have significant effects on lipid metabolism, including reducing levels of low-density lipoprotein cholesterol and triglycerides, and increasing levels of high-density lipoprotein cholesterol . It may also have effects on cellular energy metabolism due to its role in the synthesis of NAD+ .

Action Environment

The action, efficacy, and stability of 6-(3-Aminophenyl)nicotinic acid could be influenced by various environmental factors. These could include the presence of other substances in the body, the pH of the environment, and the temperature. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely used reaction in organic chemistry, is known to be influenced by environmental conditions . As such, the action of 6-(3-Aminophenyl)nicotinic acid could potentially be influenced by similar factors.

Safety and Hazards

Zukünftige Richtungen

Boronic acids, which can be related to aminophenyl compounds, are increasingly utilized in diverse areas of research . They have been used in sensor development applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment . Future research directions for MIP-based biomimetic systems have been discussed .

Eigenschaften

IUPAC Name |

6-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJIKZZGWCQRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686937 | |

| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)pyridine-3-carboxylic acid | |

CAS RN |

1261953-36-9 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

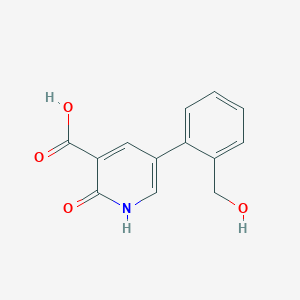

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

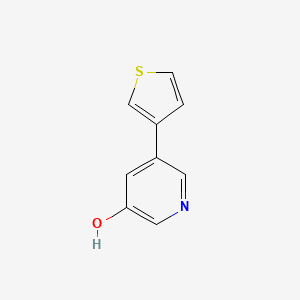

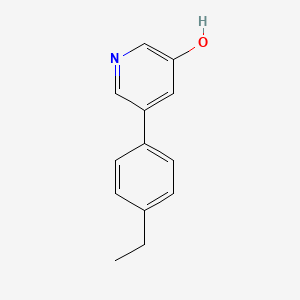

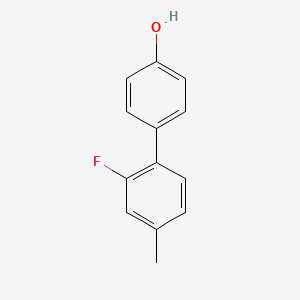

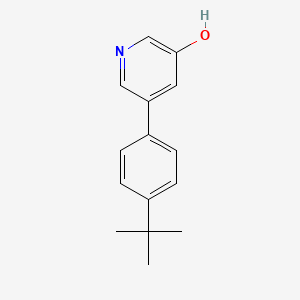

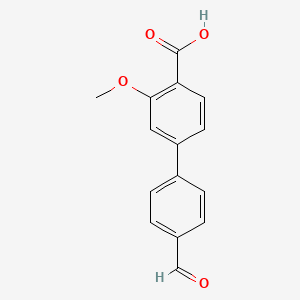

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)